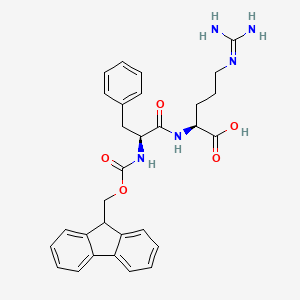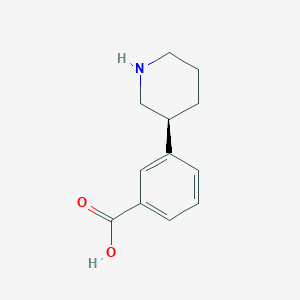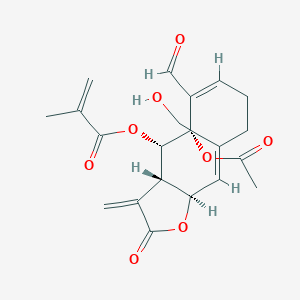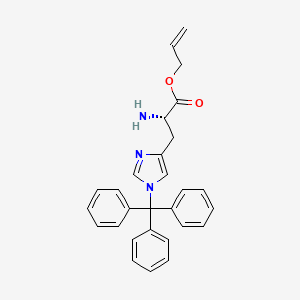
Suc-Tyr-Val-Ala-Asp-AMC
Descripción general
Descripción
Suc-Tyr-Val-Ala-Asp-AMC, also known as Ac-DEVD-AMC, is a synthetic peptide substrate that is widely used in scientific research. This peptide is commonly used to study the activity of caspase-3, a crucial enzyme involved in apoptosis or programmed cell death. In
Aplicaciones Científicas De Investigación
Protease Assays
The application of Suc-Tyr-Val-Ala-Asp-AMC in protease assays is notable. It is used in the development of assays for protease activity, which are crucial in drug development and disease diagnosis. A study described an assay using inductively coupled plasma-mass spectrometry (ICP-MS) detection with peptidic alpha-chymotrypsin substrates, including the use of similar fluorogenic substrates like Suc-AAPF-AMC for comparison in enzyme activity determination (Lathia, Ornatsky, Baranov, & Nitz, 2010).
Enzyme Function Studies
This compound is utilized in studying the function of enzymes such as PepN in Escherichia coli. This compound helps in identifying enzyme activities, understanding enzyme mechanisms, and exploring their functional similarities with other enzymes (Chandu, Kumar, & Nandi, 2003).
Protein Degradation and Cellular Mechanisms
This compound plays a role in the study of protein degradation and cellular mechanisms. For instance, it aids in the characterization of 20 and 26 S proteasomes and their respective activities in rat liver, providing insights into the kinetic properties and effects of different substrates (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).
Research on Cellular Proteases
This compound is instrumental in research focusing on cellular proteases. For example, studies on Protease Ti from Escherichia coli have used this compound to examine enzyme specificity and the role of ATP in protein and peptide hydrolysis, shedding light on the multifaceted functions of cellular proteases (Woo, Chung, Ha, Goldberg, & Chung, 1989).
Apolipoprotein Studies
In studies focused on apolipoproteins, this compound has been used to understand the proteolytic activity against specific apolipoproteins, which is crucial for understanding lipid metabolism and related diseases (Byrne, Polacek, Gordon, & Scanu, 1984).
Elastase and Fibrinolytic Enzyme Research
This compound is also valuable in studying elastase and fibrinolytic enzymes, offering insights into their enzymatic properties, substrate specificity, and potential therapeutic applications (Nagamatsu, Okamoto, Okumura, Tsuda, & Okada, 1983).
Immunology and Cellular Death
This compound aids in exploring immunological aspects and cellular death mechanisms. For instance, it is used in detecting caspase activation in intact lymphoid cells, which is crucial for understanding the process of apoptosis and immune responses (Mack, Fürmann, & Häcker, 2000).
Proteasome Kinetics
Investigating the kinetics of proteasomes, particularly in relation to their chymotryptic activity, is facilitated by the use of this compound. It contributes to understanding the proteasome's substrate specificity and their role in protein degradation (Stein, Melandri, & Dick, 1996).
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJTBFRWQDBOB-NOOYZMCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)


![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)



![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
